(1E)-(3-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazine
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Overview
Description
[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE is a complex organic compound belonging to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE typically involves the condensation of 5-phenylfuro[3,2-g]chromen-7-one with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours . The progress of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
Uniqueness
[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE is unique due to its specific structural features, such as the presence of a hydrazine moiety and the furochromene core. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C18H14N2O2 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(E)-(3-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene)hydrazine |
InChI |
InChI=1S/C18H14N2O2/c1-11-10-21-16-9-17-15(7-13(11)16)14(8-18(20-19)22-17)12-5-3-2-4-6-12/h2-10H,19H2,1H3/b20-18+ |
InChI Key |
ZCVPKNPHBZYHOA-CZIZESTLSA-N |
Isomeric SMILES |
CC1=COC2=CC3=C(C=C12)C(=C/C(=N\N)/O3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=CC(=NN)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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